molecular formula C9H9N3O B12829282 [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine

[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine

Cat. No.: B12829282
M. Wt: 175.19 g/mol
InChI Key: DWVLQPUHOQYKPB-UHFFFAOYSA-N
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Description

[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine is a chemical compound of significant interest in medicinal and agricultural chemistry research, serving as a versatile building block for the development of novel bioactive molecules. Its structure incorporates a 1,3,4-oxadiazole ring, a five-membered heterocycle known to function as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the pharmacokinetic properties of lead compounds . The 1,3,4-oxadiazole scaffold is extensively documented in scientific literature for its wide spectrum of biological activities. Researchers have synthesized and evaluated numerous derivatives for potential antibacterial and antifungal effects, making them promising candidates in the fight against antimicrobial resistance . Beyond anti-infective applications, this core structure is also investigated for its antitumor, antiviral, anti-inflammatory, and antioxidant properties . The primary amine group on the phenyl ring in this compound provides a convenient handle for further synthetic modification, allowing for conjugation with various carboxylic acids, aldehydes, or sulfonyl chlorides to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

[3-(1,3,4-oxadiazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C9H9N3O/c10-5-7-2-1-3-8(4-7)9-12-11-6-13-9/h1-4,6H,5,10H2

InChI Key

DWVLQPUHOQYKPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=CO2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazides with methyl ketones in the presence of potassium carbonate (K₂CO₃) as a base . This reaction proceeds through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation .

Industrial Production Methods: While specific industrial production methods for [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenyl ring.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents such as thionyl chloride (SOCl₂) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the methanamine group.

    Reduction: Reduced forms of the oxadiazole or phenyl ring.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine serves as a crucial precursor in the synthesis of numerous pharmaceutical agents. Its derivatives have been investigated for their potential in treating various diseases, particularly neurological disorders. The oxadiazole ring structure contributes to the biological activity of these compounds.

Case Studies:

  • Anti-Cancer and Anti-Diabetic Properties : Research has demonstrated that derivatives of oxadiazoles exhibit promising anti-cancer and anti-diabetic activities. For instance, a study synthesized 1,3,4-oxadiazole derivatives and evaluated their efficacy through molecular docking and biological assessments, revealing significant potential as therapeutic agents .
  • Neurological Disorders : Compounds containing the oxadiazole moiety have shown effectiveness in targeting pathways associated with neurological conditions, enhancing the development of novel treatments.

Material Science

In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. The incorporation of this compound enhances properties like thermal stability and chemical resistance.

Applications:

  • Polymers : The compound is used to create high-performance polymers that exhibit improved durability and resistance to environmental factors.
  • Coatings : It contributes to the development of coatings that are resistant to corrosion and wear, making it valuable in industrial applications.

Analytical Chemistry

This compound acts as a reagent in various analytical techniques. Its ability to form stable complexes with specific biomolecules enables its use in the detection and quantification of these substances in complex samples.

Techniques Involved:

  • Chromatography : Utilized for separating compounds based on their interactions with the stationary phase.
  • Spectroscopy : Employed to analyze the structural characteristics of biomolecules through methods like UV-Vis and NMR spectroscopy.

Agricultural Chemistry

This compound finds applications in developing agrochemicals aimed at improving crop yield and resistance to pests. Its derivatives have been synthesized for use as fungicides and herbicides.

Impact on Agriculture:

  • Pest Resistance : The compound enhances plant resilience against various pests, contributing to sustainable agricultural practices.
  • Yield Improvement : Research indicates that oxadiazole-based agrochemicals can significantly increase crop productivity through enhanced growth rates.

Biochemical Research

Researchers utilize this compound to study metabolic pathways and enzyme interactions. This research provides insights into cellular processes and disease mechanisms.

Research Highlights:

  • Enzyme Interaction Studies : The compound has been employed to investigate how certain enzymes interact with substrates at a molecular level.
  • Metabolic Pathway Analysis : Its derivatives are used to trace metabolic pathways in various organisms, aiding in understanding disease progression.

Mechanism of Action

The mechanism of action of [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine

  • Structural Difference : Replaces the 1,3,4-oxadiazole ring with a 1,2,3-thiadiazole.
  • Synthesis : Derived from Suzuki coupling and subsequent bromination/deprotection steps .
  • However, reduced thermal stability compared to oxadiazoles is observed due to weaker S–N bonds .
  • Applications : Explored in antitubercular agents, leveraging sulfur’s bioactivity .

(2-(4-Chlorophenyl)oxazol-4-yl)methanamine

  • Structural Difference : Substitutes oxadiazole with an oxazole ring and introduces a chloro group.
  • Synthesis: Prepared via multi-step reactions involving o-aminophenol and ethylenediamine .
  • Properties : The oxazole ring increases basicity (pKa ~8.2) compared to oxadiazole (pKa ~4.5), altering solubility and bioavailability. Chlorine enhances lipophilicity, favoring membrane penetration .
  • Applications : Investigated as an antimicrobial scaffold due to halogenated aromatic systems .

[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine Hydrochloride

  • Structural Difference : Incorporates a phenylethyl substituent on the oxadiazole ring.
  • Synthesis : Utilizes Boc-protection, Suzuki coupling, and deprotection .
  • Properties : The bulky phenylethyl group reduces crystallinity but enhances binding affinity to hydrophobic enzyme pockets. Hydrochloride salt improves aqueous solubility .
  • Applications : Targeted in kinase inhibitor studies for cancer therapy .

Comparative Data Table

Compound Core Heterocycle Key Substituent Synthesis Method Thermal Stability (°C) Key Applications References
[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine 1,3,4-Oxadiazole Methyl (phenyl meta) PPA cyclization 220–240 Electronics, Anticancer
1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine 1,2,3-Thiadiazole None Suzuki coupling 180–200 Antitubercular agents
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Oxazole Chloro (phenyl para) Condensation with ethylenediamine 190–210 Antimicrobial agents
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine HCl 1,3,4-Oxadiazole Phenylethyl Boc protection/Suzuki 200–220 Kinase inhibitors

Key Findings and Trends

Heterocycle Impact : Oxadiazoles generally exhibit higher thermal stability than thiadiazoles or oxazoles, making them preferable for high-temperature material applications .

Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance bioactivity but may reduce solubility. Bulky groups (e.g., phenylethyl) improve target specificity in drug design .

Synthetic Flexibility : PPA-mediated cyclization and Suzuki coupling are versatile for tailoring aromatic/heterocyclic substituents .

Biological Activity

The compound [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine is part of a larger class of oxadiazole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. In a comparative study, derivatives containing halogen substituents exhibited enhanced efficacy .
  • Antifungal Activity : Certain derivatives also showed promising antifungal properties against pathogens like Candida albicans and Aspergillus niger, suggesting a broad-spectrum antimicrobial potential .
Activity Type Target Organisms Efficacy
AntibacterialE. coli, S. aureusSignificant inhibition
AntifungalC. albicans, A. nigerModerate to high activity

Anticancer Activity

The anticancer potential of this compound has been explored in various models:

  • In Vivo Studies : Compounds derived from oxadiazoles have been tested in DLA-induced solid tumor models, where they effectively reduced tumor size and weight. For example, specific derivatives were noted to induce apoptosis in cancer cells via mitochondrial pathways .
  • Molecular Docking Studies : Computational studies have suggested that these compounds may interact effectively with key proteins involved in cancer cell proliferation, enhancing their potential as anticancer agents .

The biological activities of oxadiazole derivatives are often attributed to their ability to inhibit key enzymes or disrupt cellular processes. For instance:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit peptide deformylase, an enzyme critical for bacterial survival, thus providing a mechanism for their antibacterial effects .
  • Apoptosis Induction : The anticancer properties are linked to the induction of apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated a series of oxadiazole derivatives against multiple bacterial strains using broth microdilution methods. Results indicated that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to those with electron-donating groups .
  • Anticancer Research : In a study focusing on DLA-induced tumors in mice, several oxadiazole derivatives were administered, resulting in significant reductions in tumor volume and weight compared to control groups. Histological analysis confirmed apoptotic changes in tumor tissues .

Q & A

Q. What are the optimized synthetic protocols for [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine, and how do reaction conditions influence yield?

The compound is synthesized via polyphosphoric acid (PPA)-mediated cyclocondensation of substituted hydrazides and glycine derivatives. Key steps include heating at 120°C for 2 hours (stirring) followed by 160°C for 12 hours for cyclization. Yield optimization (up to 87%) requires precise stoichiometric ratios of p-toluhydrazide and glycine, with PPA acting as both catalyst and solvent . Purity is confirmed via FTIR (oxadiazole C=N stretch at 1610–1650 cm⁻¹), DSC (melting point ~174°C), and LCMS (m/z 204.07 for [M+H]⁺). Contaminants like unreacted glycine are minimized by post-synthesis neutralization with NaHCO₃ and recrystallization .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

The compound’s 1H^{1}\text{H}-NMR spectrum shows aromatic protons at δ 8.00 (doublet) and δ 7.42 (doublet), methyl protons at δ 2.39 (singlet), and methylene protons (CH2_2NH2_2) at δ 4.05 (triplet). 13C^{13}\text{C}-NMR confirms oxadiazole carbons at δ 164.32 (C-2) and δ 161.98 (C-5), with aromatic carbons at δ 142.59 (C-para to methyl) and δ 121.11 (C-ipso to oxadiazole). Ambiguities in substituent positions (e.g., methyl vs. methoxy groups) are resolved using 2D techniques like HMBC, which correlates NH2_2 protons with adjacent carbons .

Q. What analytical methods are critical for purity assessment, and how are discrepancies addressed?

Elemental analysis (C, H, N) must align with theoretical values within ±0.5%. Discrepancies often arise from incomplete cyclization or residual solvents, which are mitigated via iterative LCMS (Q-TOF system) and TGA (to detect volatile impurities). For example, a 0.3% deviation in nitrogen content suggests unreacted hydrazide intermediates, requiring column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced Research Questions

Q. How does the electron-deficient 1,3,4-oxadiazole core influence charge transport in organic electronic devices?

The oxadiazole moiety acts as an electron-transport (ET) layer in OLEDs due to its low LUMO (-1.8 eV) and high electron mobility (~10⁻³ cm²/V·s). Studies show that phenylmethanamine substituents enhance hole-blocking by introducing steric hindrance, reducing recombination losses. Device efficiency (e.g., luminance >10,000 cd/m²) is validated via cyclic voltammetry (reversible reduction peaks at -1.5 V vs. Ag/Ag⁺) and time-resolved photoluminescence (PL decay <20 ns) .

Q. What strategies enhance the pharmacological activity of this compound derivatives in cancer models?

Structure-activity relationship (SAR) studies reveal that substituting the phenyl ring with electron-withdrawing groups (e.g., -CF3_3) improves antitumor potency (IC50_{50} <10 μM in HeLa cells). Mechanistically, these derivatives inhibit tubulin polymerization (confirmed via immunofluorescence) and induce apoptosis (caspase-3 activation). Synergy with cisplatin is observed in resistant lines (combination index <0.8), attributed to oxadiazole-mediated ROS generation .

Q. How do contradictory reports on nonlinear optical (NLO) properties of oxadiazole derivatives arise, and how are they resolved?

Discrepancies in hyperpolarizability (β) values (e.g., 10⁻³⁰ vs. 10⁻²⁹ esu) stem from solvent polarity and substituent orientation. Z-scan measurements in DMF show β increases with electron-donating groups (e.g., -NH2_2), while DFT calculations (B3LYP/6-31G*) correlate dipole moment alignment with NLO response. Contradictions are resolved by standardizing measurement conditions (e.g., 800 nm laser, 100 fs pulses) .

Q. What role does the compound play in polymer-based drug delivery systems?

The primary amine (-CH2_2NH2_2) enables covalent conjugation to polyesters (e.g., PLGA) via carbodiimide chemistry (EDC/NHS), achieving >90% drug loading. In vitro release profiles (pH 5.0 vs. 7.4) show sustained doxorubicin delivery (t1/2_{1/2} >48 hrs) due to oxadiazole-hydrophobic interactions. Cytotoxicity assays confirm reduced off-target effects (<5% hemolysis) .

Methodological Considerations

  • Data Contradictions : Conflicting biological activities (e.g., antioxidant vs. pro-oxidant effects) are resolved using standardized assays (DPPH/ABTS for antioxidants; ROS probes like DCFH-DA for pro-oxidants) .
  • Experimental Design : For optoelectronic studies, vacuum-deposited thin films (50 nm thickness) on ITO substrates are essential to minimize oxygen/water interference .

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